molecular formula C9H17NO2 B15311175 2-(Tetrahydro-2h-pyran-4-yl)morpholine

2-(Tetrahydro-2h-pyran-4-yl)morpholine

Cat. No.: B15311175
M. Wt: 171.24 g/mol
InChI Key: LFAISQIGFHWQKY-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2h-pyran-4-yl)morpholine is an organic compound that features a morpholine ring substituted with a tetrahydropyran group. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and tetrahydropyran, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2h-pyran-4-yl)morpholine typically involves the reaction of morpholine with tetrahydropyran derivatives. One common method includes the use of tetrahydropyranyl ethers, which are formed by the reaction of alcohols with 3,4-dihydropyran . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2h-pyran-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of N-substituted morpholine derivatives or substituted tetrahydropyran rings.

Scientific Research Applications

2-(Tetrahydro-2h-pyran-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2h-pyran-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(oxan-4-yl)morpholine

InChI

InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-10-3-6-12-9/h8-10H,1-7H2

InChI Key

LFAISQIGFHWQKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CNCCO2

Origin of Product

United States

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